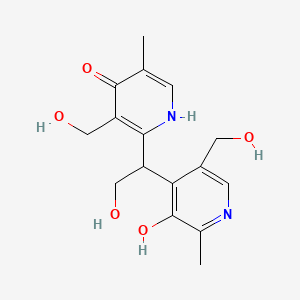
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound characterized by multiple hydroxyl groups and a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactionsSpecific catalysts and reagents, such as Rh(III) catalysts, may be used to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis would apply, with a focus on optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with ketone or aldehyde functionalities, while reduction could produce simpler pyridine compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: May be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds with target molecules. This can lead to modulation of biological pathways and exertion of therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone: A compound with similar hydroxyl and methoxy groups.
2-Hydroxy-3-methyl-2-cyclopentene-1-one: Another hydroxylated compound with a different ring structure.
Uniqueness
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to its specific arrangement of hydroxyl groups and the presence of a pyridine ring
Propiedades
Fórmula molecular |
C16H20N2O5 |
|---|---|
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
2-[2-hydroxy-1-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]ethyl]-3-(hydroxymethyl)-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H20N2O5/c1-8-3-18-14(12(7-21)15(8)22)11(6-20)13-10(5-19)4-17-9(2)16(13)23/h3-4,11,19-21,23H,5-7H2,1-2H3,(H,18,22) |
Clave InChI |
BGBGCRNCQQFQAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C(C1=O)CO)C(CO)C2=C(C(=NC=C2CO)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)
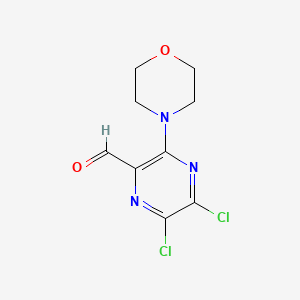
![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
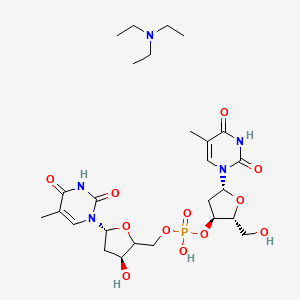


![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
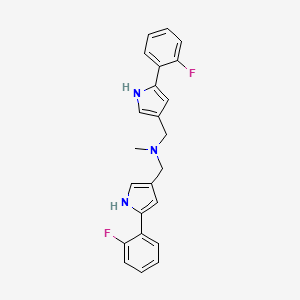

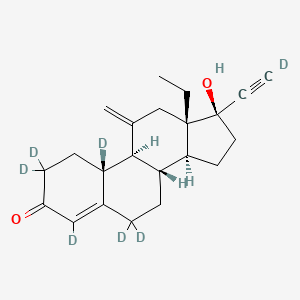
![[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)

